molecular formula C17H11N B14746730 Benzo[e]indeno[2,1-b]azepine CAS No. 242-13-7

Benzo[e]indeno[2,1-b]azepine

Cat. No.: B14746730
CAS No.: 242-13-7
M. Wt: 229.27 g/mol
InChI Key: RGLZHVDSJBUBSQ-UHFFFAOYSA-N
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Description

Benzo[e]indeno[2,1-b]azepine is an aromatic organic compound with the molecular formula C17H11N and a PubChem CID of 71358787 . It features a complex, fused polycyclic structure that incorporates an azepine ring—a seven-membered ring containing nitrogen. This class of nitrogen-containing heterocycles is of significant interest in medicinal and synthetic chemistry. Researchers utilize such complex fused ring systems as key intermediates or scaffolds for the development of novel pharmacologically active compounds . For instance, closely related structures, such as benz[f]indeno[1,7-bc]azepine and benz[e]indeno[2,1-b][1,4]diazepine, are explicitly investigated as target molecules in the stereoselective construction of vicinal diamines and the development of new fused ring systems . The synthetic methodologies for accessing these intricate structures continue to evolve, with modern approaches emphasizing efficient, one-pot annulation and domino reactions to build the multi-ring skeleton in a convergent and atom-efficient manner . As a sophisticated chemical building block, this compound provides researchers in organic synthesis and drug discovery with a versatile scaffold. Its value lies in its potential for further functionalization and incorporation into larger, more complex molecular architectures aimed at interacting with biological targets. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

242-13-7

Molecular Formula

C17H11N

Molecular Weight

229.27 g/mol

IUPAC Name

indeno[2,1-c][2]benzazepine

InChI

InChI=1S/C17H11N/c1-2-7-14-11-18-17-10-13-6-3-4-8-15(13)16(17)9-12(14)5-1/h1-11H

InChI Key

RGLZHVDSJBUBSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC3=CC4=CC=CC=C4C3=CC2=C1

Origin of Product

United States

Synthetic Methodologies for Benzo E Indeno 2,1 B Azepine and Analogous Ring Systems

Retrosynthetic Analysis of the Benzo[e]indeno[2,1-b]azepine Framework

A retrosynthetic approach to the this compound core (I) reveals several potential disconnections. A primary strategy involves the formation of the central seven-membered azepine ring as the key bond-forming step. This can be envisioned through the cyclization of a suitably functionalized precursor (II), which in turn could be assembled from simpler building blocks such as a substituted 2-aminobiphenyl (B1664054) derivative (III) and a functionalized indene (B144670) or indanone precursor (IV).

Another key disconnection focuses on the formation of the indene ring system. This approach would start with a pre-formed benzo[b]azepine derivative, which would then undergo annulation to construct the fused indene ring. A plausible retrosynthetic pathway for a related dibenzo[b,f]azepine skeleton involves the oxidative coupling of o-nitrotoluene, followed by reduction and ring-closing via amine condensation and subsequent catalytic dehydrogenation. beilstein-journals.org

Target MoleculeKey PrecursorBuilding Blocks
This compound (I)Functionalized 2-(indanyl)aniline (II)Substituted 2-aminobiphenyl (III) and Indanone derivative (IV)

Multi-Step Synthesis Strategies

The construction of the this compound skeleton and related azepine-containing heterocycles relies on a variety of multi-step synthetic strategies. These can be broadly categorized into methods that form the azepine ring through intermolecular annulation reactions and those that utilize intramolecular cyclization pathways.

Annulation Reactions for Azepine Ring Formation

Annulation reactions, where a new ring is formed onto an existing scaffold, are a powerful tool for constructing complex cyclic systems. For azepine ring synthesis, both cycloaddition and multicomponent condensation reactions have proven effective.

Formal [4+3] cycloaddition reactions provide a convergent route to seven-membered rings. In the context of azepine synthesis, this typically involves the reaction of a four-atom π-system with a three-atom synthon. For instance, the reaction of in situ generated aza-o-quinodimethanes with C,N-cyclic azomethine imines has been developed to synthesize 1,2,4-triazepine derivatives in high yields (81–99%). rsc.org Another example is the copper(I)-catalyzed [4+3]-cycloaddition of 4-indolylcarbinols with aziridines to furnish azepinoindoles. rsc.org While not directly applied to the this compound system, these methods highlight the potential of cycloaddition strategies for constructing the core azepine ring.

ReactantsProductKey FeaturesReference
Aza-o-quinodimethanes and C,N-cyclic azomethine imines1,2,4-Triazepine derivativesHigh yields (81–99%) rsc.org
4-Indolylcarbinols and AziridinesAzepinoindolesCopper(I)-catalyzed, tandem C–C/C–N bond formation rsc.org
Activated aziridines and Palladium-trimethylenemethane (Pd-TMM) complexesFunctionalized piperidinesFormal [3+3] cycloaddition, enantiospecific nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient approach to complex molecules. A pseudo three-component reaction has been reported for the synthesis of coumarin-annulated azepines. rsc.orgrsc.org This acid-catalyzed condensation of 3-amino-4-hydroxycoumarin with two equivalents of substituted acetophenones proceeds in moderate to good yields. rsc.orgrsc.org The mechanism is believed to involve the initial formation of an imine intermediate. rsc.org Similarly, a copper(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes with amines provides access to functionalized α-CF3-containing azepine-2-carboxylates. mdpi.com These MCR strategies demonstrate the feasibility of constructing fused azepine systems from simple starting materials.

ReactantsProduct TypeCatalyst/ConditionsReference
3-Amino-4-hydroxycoumarin and substituted acetophenones (2 equiv.)Coumarin-annulated azepinesp-TsOH, toluene rsc.orgrsc.org
Fluorinated allenynes and aminesα-CF3-containing azepine-2-carboxylatesCu(I) catalyst mdpi.com

Intramolecular Cyclization Pathways

Intramolecular cyclization is a common and powerful strategy for the synthesis of cyclic compounds, including azepines. This approach involves the formation of a bond between two atoms within the same molecule.

Radical cyclization reactions proceed through radical intermediates and are often highly efficient for the formation of five- and six-membered rings, but can also be applied to the synthesis of seven-membered rings. wikipedia.org These reactions typically involve three steps: selective radical generation, radical cyclization, and conversion of the cyclized radical to the final product. wikipedia.org For example, the radical cyclization of N-benzyliodoacetamide in the presence of Bu3SnH and AIBN has been used to afford an N-benzylated paullone (B27933) derivative, which contains a seven-membered ring. researchgate.net While specific examples for the direct synthesis of the this compound framework via radical cyclization are not prevalent in the literature, the general methodology holds promise for future synthetic efforts. The key would be the design of a suitable acyclic precursor containing the necessary benzo-indeno backbone and a radical precursor positioned to facilitate a 7-endo or 7-exo cyclization.

Friedel-Crafts Type Annulations

Friedel-Crafts reactions represent a cornerstone in the formation of carbon-carbon bonds and the construction of fused ring systems. Intramolecular Friedel-Crafts cyclialkylations and acylations are powerful methods for the synthesis of various carbocyclic and heterocyclic compounds. For the synthesis of fused azepine systems, this methodology typically involves the cyclization of a suitably functionalized precursor containing an aromatic ring and a tethered electrophilic moiety.

While specific examples for the direct synthesis of this compound via Friedel-Crafts reactions are not extensively documented, the strategy has been successfully applied to prepare analogous structures. For instance, the synthesis of 5,6-dihydro-11H-benzo[b] nih.govbenzazepine derivatives has been achieved through the Friedel-Crafts cyclialkylation of nitrogen-containing alkanols using catalysts such as AlCl₃, 85% H₂SO₄, or polyphosphoric acid (PPA). researchgate.net Similarly, indeno[1,2-c]pyrazoles and related fused systems have been prepared via Friedel-Crafts ring closure of appropriate carboxylic acids and alkanols. researchgate.net These approaches highlight the potential of Friedel-Crafts chemistry in the annulation of the azepine ring onto a pre-existing indeno-benzo framework, or vice-versa. The key to this strategy lies in the design of a precursor that can undergo efficient intramolecular cyclization to form the desired seven-membered ring.

Hydroamination and Hydroaminoalkylation Sequences

Intramolecular hydroamination and hydroaminoalkylation reactions offer a direct and atom-economical approach to the synthesis of nitrogen-containing heterocycles. These reactions involve the addition of an N-H bond across a carbon-carbon multiple bond. The synthesis of benzazepine derivatives has been accomplished using this methodology. For example, intramolecular hydroamination with a zirconium complex has been shown to produce azepine and benzazepine derivatives in good yields. researchgate.net

While direct application to this compound is not prevalent in the literature, the principles of this method are applicable. A plausible synthetic route could involve a precursor containing an amino group and a suitably positioned alkene or alkyne on the indene or benzene (B151609) ring, which upon cyclization would form the azepine ring.

Ring-Closing Metathesis (RCM) as a Key Cyclization Strategy

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide variety of cyclic and heterocyclic systems, including those with seven-membered rings. unimi.itthieme-connect.de This reaction, typically catalyzed by ruthenium-based complexes such as the Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene or an enyne to form a cyclic olefin.

The synthesis of 1- and 2-benzazepine scaffolds has been efficiently achieved using ring-closing ene-yne metathesis (RCEYM) and ring-closing ene-ene metathesis (RCM). organic-chemistry.org For instance, the use of the Hoveyda-Grubbs second-generation catalyst has proven effective for the regioselective cyclization to yield functionalizable benzazepine derivatives. organic-chemistry.org Furthermore, RCM has been successfully employed in the synthesis of more complex fused systems like benzo organic-chemistry.orgresearchgate.netazepino[1,2-b]isoquinolin-9-ones. nih.gov An iridium-catalyzed asymmetric allylic amination followed by an RCM reaction has also been reported for the synthesis of enantioenriched 2,5-dihydrobenzo[b]azepine derivatives. nih.gov These examples underscore the potential of RCM as a key cyclization step in the synthesis of the this compound core, provided a suitable diene or enyne precursor can be assembled.

Domino and Cascade Reaction Sequences for Fused Ring Systems

Domino and cascade reactions, also known as tandem reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation without the need for isolating intermediates. wikipedia.orgnih.gov These reactions are characterized by their high atom economy and their ability to rapidly generate molecular complexity from simple starting materials.

A notable example that closely approaches the this compound skeleton is the gold(I)-catalyzed tandem cyclization of o-phenylenediamines with ynones to synthesize benzo[b]indeno[1,2-e] nih.govresearchgate.netdiazepines. researchgate.net This reaction proceeds through a cascade of events, leading to the formation of a complex fused heterocyclic system in a diversity-oriented synthesis approach. researchgate.net Although the target molecule is a diazepine (B8756704) rather than an azepine, the underlying principle of a domino sequence to construct a fused indeno-azepine system is clearly demonstrated. Such strategies are highly valuable for the construction of polycyclic fused azaheterocycles. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling the development of efficient, selective, and sustainable methods for the construction of complex molecules. Both transition-metal catalysis and organocatalysis have been extensively explored for the synthesis of fused azepine derivatives.

Transition Metal-Catalyzed Cyclizations (e.g., Nickel, Rhodium, Gold/Silver)

Transition metals such as palladium, rhodium, gold, and silver have been widely used to catalyze a variety of cyclization reactions for the synthesis of heterocyclic compounds.

A significant breakthrough in the synthesis of a closely related scaffold is the gold(I)-catalyzed tandem cyclization of o-phenylenediamines with ynones, which yields benzo[b]indeno[1,2-e] nih.govresearchgate.netdiazepine derivatives. researchgate.net This reaction showcases the power of gold catalysis in activating alkynes towards nucleophilic attack and initiating a cascade of cyclization events. The proposed mechanism involves the formation of several new bonds and rings in a single operation. researchgate.net

Table 1: Gold(I)-Catalyzed Synthesis of Benzo[b]indeno[1,2-e] nih.govresearchgate.netdiazepine Derivatives researchgate.net

EntryYnoneo-PhenylenediamineCatalystSolventTemp (°C)Yield (%)
11a2aIPrAuCl/AgOTfToluene7092
21b2aIPrAuCl/AgOTfToluene7085
31c2aIPrAuCl/AgOTfToluene7088
41a2bIPrAuCl/AgOTfToluene7090
51a2cIPrAuCl/AgOTfToluene7087

This table is based on data for a structurally related diazepine system.

Organocatalytic and Acid-Catalyzed Reactions

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis and for the construction of complex molecular architectures. Brønsted and Lewis acid catalysis also play a crucial role in many cyclization reactions.

An efficient organocatalytic method for the diastereoselective synthesis of diazoaryl-benzo[b]azepine derivatives has been developed using Brønsted acid catalysis. nih.gov This reaction involves the umpolung reactivity of 2-aminobenzaldehyde (B1207257) arylhydrazones towards 2-oxo-3-butenoates, affording the products in high yields and diastereoselectivities. nih.gov While this method leads to a benzo[b]azepine, the principles of organocatalytic activation could be extended to precursors for this compound.

Acid-catalyzed reactions, such as those employing polyphosphoric acid (PPA), are classic methods for effecting intramolecular cyclizations, including the synthesis of dibenzo[b,f]azepines. nih.gov These reactions often require harsh conditions but can be effective for certain substrates.

Table 2: Organocatalytic Synthesis of Diazoaryl-benzo[b]azepine Derivatives nih.gov

EntrySubstrate 1Substrate 2CatalystSolventYield (%)dr
13a4aTFAMeCN95>19:1
23b4aTFAMeCN92>19:1
33c4aTFAMeCN99>19:1
43a4bTFAMeCN90>19:1
53a4cTFAMeCN89>19:1

This table is based on data for a benzo[b]azepine system.

Stereoselective Synthesis of this compound Derivatives: A Field in Need of Exploration

The this compound heterocyclic system is a complex, fused ring structure of significant interest in medicinal chemistry due to its structural similarity to other biologically active azepine derivatives. However, a thorough review of the current scientific literature reveals a notable absence of established synthetic methodologies for this specific compound and its derivatives. Consequently, information regarding the stereoselective synthesis of benzo[e]indeno[2,1-b]azepines is not available at this time.

While the existence of derivatives such as this compound-5-carboxylic acid amide is noted in chemical databases, the synthetic routes to access this core structure remain unpublished in peer-reviewed literature. The development of synthetic pathways to this novel heterocyclic system would be a valuable contribution to the field of organic chemistry.

Future research in this area would likely focus on adapting existing strategies for the synthesis of related azepine-containing polycyclic frameworks. Methodologies such as intramolecular cyclizations, ring-expansion reactions, and transition-metal-catalyzed cross-coupling reactions could prove fruitful in the construction of the this compound skeleton.

Once a reliable method for the synthesis of the racemic mixture is established, the development of stereoselective approaches will be the next critical step. This could involve the use of chiral catalysts, chiral auxiliaries, or the resolution of enantiomers. Given the importance of stereochemistry in determining the biological activity of therapeutic agents, the ability to synthesize enantiomerically pure this compound derivatives will be crucial for any future pharmacological investigations.

At present, the lack of available data precludes a detailed discussion of stereoselective synthetic methods, including the presentation of data tables with research findings. The scientific community awaits the first reports on the successful synthesis of this intriguing class of compounds.

Elucidation of Reaction Mechanisms in Benzo E Indeno 2,1 B Azepine Formation

Characterization and Role of Transient Intermediates in Reaction Processes

Due to the absence of established synthetic routes to Benzo[e]indeno[2,1-b]azepine, there is no information available on the characterization or the role of any transient intermediates that may be involved in its formation. General azepine syntheses are known to proceed through intermediates like singlet nitrenes, which undergo insertion into benzene (B151609) rings, or through transient 1-imino-2-vinylcyclopropane intermediates in rhodium-catalyzed processes. nih.govslideshare.net However, the specific intermediates for the target compound remain uninvestigated.

Investigation of Catalyst-Substrate Interactions and Turnover-Determining Steps

There is no published research on the catalyst-substrate interactions or the turnover-determining steps for the formation of this compound. Catalysis is crucial in the synthesis of many heterocyclic compounds, with transition metals like rhodium, palladium, and copper being commonly employed for the formation of azepine and related structures. nih.govresearchgate.netyoutube.com For instance, the mechanism of iridium-catalyzed C-H borylation involves an iridium(III) to iridium(V) transition, with reductive elimination being a key step. youtube.com However, without a defined synthetic protocol for this compound, no such mechanistic details can be provided.

Conformational Dynamics and Valence Tautomerism within the Azepine Ring

The conformational dynamics and the potential for valence tautomerism within the azepine ring of this compound have not been studied. Seven-membered rings like azepine are known to exist in non-planar chair and boat conformations. slideshare.net Theoretical studies on related 1,4-benzodiazepines have investigated their conformational stability and tautomeric equilibria using computational methods. rsc.org Valence tautomerism, a phenomenon involving the reorganization of bonding electrons, is known in various systems, including those with benzene oxide and oxepine in equilibrium, but has not been specifically reported for the this compound system. youtube.com

Advanced Spectroscopic and Structural Characterization of Benzo E Indeno 2,1 B Azepine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of benzo[e]indeno[2,1-b]azepine derivatives in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a wealth of information regarding the connectivity of atoms, the chemical environment of individual nuclei, and the spatial relationships between different parts of the molecule.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to determine the complete molecular structure, various 2D NMR techniques are employed. These include:

Correlation Spectroscopy (COSY): Establishes correlations between scalar-coupled protons, revealing neighboring proton-proton interactions through the carbon framework.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, which is instrumental in piecing together the different fragments of the molecule and confirming the connectivity of the fused ring system.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule.

The following table provides an example of typical ¹H and ¹³C NMR chemical shift ranges observed for key structural motifs in related heterocyclic compounds, which can be extrapolated to this compound derivatives.

Structural Unit ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Aromatic Protons7.0 - 8.5110 - 150
Vinylic Protons5.0 - 7.0100 - 140
CH₂ in Azepine Ring2.5 - 4.530 - 60
CH in Azepine Ring3.0 - 5.040 - 70
N-H Proton5.0 - 10.0 (variable)-

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. fiveable.me The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of chemical bonds. fiveable.me These vibrational frequencies are characteristic of the types of bonds and functional groups present. fiveable.melumenlearning.com

For this compound derivatives, IR spectroscopy can confirm the presence of key structural features: nih.gov

N-H Stretch: For derivatives with a secondary amine in the azepine ring, a characteristic absorption band is observed in the region of 3300-3500 cm⁻¹. The shape and exact position of this band can indicate the extent of hydrogen bonding. youtube.com

C=C Stretch: Aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region. pressbooks.publibretexts.org

C-H Stretch: Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. lumenlearning.comlibretexts.org

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the azepine ring typically occurs in the 1000-1350 cm⁻¹ range.

Substituent Groups: The presence of other functional groups, such as carbonyls (C=O, ~1650-1750 cm⁻¹), hydroxyls (O-H, broad band around 3200-3600 cm⁻¹), or nitro groups (NO₂, sharp bands around 1550 and 1350 cm⁻¹), can be readily identified by their characteristic IR absorptions. pressbooks.publibretexts.org

The table below summarizes typical IR absorption frequencies for functional groups relevant to the characterization of this compound derivatives.

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹)
N-H (amine)Stretch3300 - 3500
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 3000
C=C (aromatic)Stretch1450 - 1600
C-NStretch1000 - 1350
C=O (ketone/amide)Stretch1650 - 1750

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. researchgate.net By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the calculation of a unique molecular formula, which is invaluable for confirming the identity of a newly synthesized compound. researchgate.net

In the context of this compound derivatives, HRMS is used to:

Confirm the Molecular Formula: The experimentally determined accurate mass is compared to the calculated theoretical mass for the proposed molecular formula. A small mass error (typically < 5 ppm) provides strong evidence for the correct elemental composition.

Analyze Fragmentation Patterns: When coupled with techniques like electrospray ionization (ESI) or electron ionization (EI), mass spectrometry can induce fragmentation of the parent molecule. The analysis of these fragment ions provides valuable structural information, helping to identify different substructures within the molecule and confirm the connectivity of the ring system. The fragmentation pathways can often be rationalized based on the known stability of carbocations and radical ions.

The following table illustrates how HRMS data can be used to confirm the molecular formula of a hypothetical this compound derivative.

Proposed Formula Calculated Monoisotopic Mass Observed m/z (HRMS) Mass Error (ppm)
C₁₉H₁₅N257.1204257.1201-1.17

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

While spectroscopic techniques provide crucial information about the structure of a molecule in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

For this compound derivatives, X-ray crystallography provides:

Definitive Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule, confirming the geometry of the fused ring system.

Intermolecular Interactions: Information about how the molecules pack together in the crystal lattice, including details of any hydrogen bonding or π-π stacking interactions.

Absolute Configuration: For chiral derivatives, X-ray crystallography using anomalous dispersion effects can be used to determine the absolute configuration of the stereocenters, which is crucial for understanding the biological activity of enantiomerically pure compounds.

Theoretical and Computational Chemistry Studies on Benzo E Indeno 2,1 B Azepine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of many-body systems like molecules. wikipedia.orgsynopsys.com The theory's central tenet is that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. numberanalytics.com This is a significant conceptual simplification from wavefunction-based methods, as it deals with a function of three spatial coordinates rather than 3N coordinates for N electrons.

DFT calculations can provide a wealth of information about the electronic structure of Benzo[e]indeno[2,1-b]azepine. Key properties that can be determined include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. acs.org

Global reactivity descriptors, which help in understanding the chemical behavior of a molecule, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity.

Table 1: Global Reactivity Descriptors from DFT

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ ≈ (I + A) / 2The power of an atom to attract electrons to itself.
Chemical Hardness (η)η ≈ (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the electrophilic character of a molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. numberanalytics.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles evolve. numberanalytics.comnih.gov This technique is invaluable for exploring the conformational landscape and dynamic behavior of flexible molecules like this compound.

The azepine ring in the this compound structure may not be planar, leading to different possible conformations. MD simulations can reveal the preferred three-dimensional structures of the molecule, the energy barriers between different conformations, and how the molecule's shape fluctuates under various conditions (e.g., in different solvents or at different temperatures). nih.gov

In the context of drug discovery, MD simulations are crucial for understanding how a ligand interacts with its biological target. metrotechinstitute.org For a molecule like this compound, MD simulations could be used to:

Identify stable binding poses within a protein active site.

Calculate the binding free energy, which is a measure of the affinity of the molecule for its target. numberanalytics.com

Observe conformational changes in both the ligand and the protein upon binding. metrotechinstitute.org

For example, MD simulations have been used to study the conformational preferences of benzodiazepine-like peptides, revealing how they adopt specific structures in different environments. numberanalytics.com Similar studies on this compound would provide critical insights into its dynamic behavior and potential interactions with biological macromolecules.

Quantum Chemical Analysis of Bonding, Aromaticity, and Intermolecular Interactions

Quantum chemistry provides a theoretical framework to analyze the fundamental nature of chemical bonds, the extent of aromaticity, and the forces that govern intermolecular interactions. wikipedia.orgunipd.it For a complex polycyclic system like this compound, these analyses are crucial for a deep understanding of its properties.

Bonding Analysis: Methods like Natural Bond Orbital (NBO) analysis can be employed to study the delocalization of electron density between occupied and unoccupied orbitals. This provides a quantitative picture of bonding, including the strength and character of individual bonds within the molecule.

Aromaticity: The fusion of benzene (B151609) and indene (B144670) rings with an azepine ring raises questions about the aromaticity of the system. Aromaticity is a key determinant of a molecule's stability and reactivity. Computational methods can quantify aromaticity through various indices, such as:

Nucleus-Independent Chemical Shift (NICS): This method involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding. A negative NICS value is indicative of aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic system.

A study on 1H-azepine and 5H-dibenz[b,f]azepine used DFT calculations to investigate their aromaticity, concluding that the neutral molecules are antiaromatic, while their protonated cations are aromatic. synopsys.com A similar analysis of this compound would be highly informative.

Intermolecular Interactions: Understanding how molecules of this compound interact with each other and with other molecules is essential for predicting its physical properties and biological activity. Quantum chemical calculations can model various types of intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational spectroscopy is a powerful tool that complements experimental techniques by providing theoretical predictions of spectroscopic data. numberanalytics.comresearchgate.net By calculating spectroscopic parameters for this compound, researchers can aid in the interpretation of experimental spectra and confirm the molecule's structure.

Table 2: Computationally Predictable Spectroscopic Parameters

Spectroscopy TypePredicted ParametersInsights Gained
NMR Spectroscopy Chemical shifts (¹H, ¹³C), spin-spin coupling constantsMolecular structure, connectivity, and electronic environment of atoms.
Infrared (IR) Spectroscopy Vibrational frequencies, IR intensitiesPresence of functional groups, molecular vibrations.
UV-Vis Spectroscopy Electronic transition energies, oscillator strengthsElectronic structure, chromophores, and optical properties.

The accuracy of these predictions has reached a level where they can be used to distinguish between different possible isomers or conformers of a molecule. winterschool.cc For instance, if a synthesis yields a product that could be one of several isomers, comparing the experimental NMR and IR spectra with the computationally predicted spectra for each possible isomer can lead to an unambiguous identification. This approach has been successfully applied to a wide range of organic molecules. frontiersin.org

Computational Exploration of Reaction Pathways and Transition State Geometries

Computational chemistry provides the tools to explore the mechanisms of chemical reactions at the molecular level. acs.org This involves mapping out the potential energy surface (PES) of a reaction, which describes the energy of the system as a function of the positions of the atoms. fiveable.me

For this compound, computational methods could be used to investigate:

Synthesis pathways: By calculating the energies of reactants, products, intermediates, and transition states, chemists can evaluate the feasibility of different synthetic routes.

Reaction mechanisms: The detailed step-by-step process of a reaction can be elucidated, including the identification of key intermediates and transition states. researchgate.net

Transition state geometries: The geometry of the transition state, which is the highest energy point along the reaction coordinate, provides crucial information about the mechanism of a reaction. labcompare.comchemeurope.com

Modern computational methods can accurately locate transition state structures and calculate their energies, which are essential for determining reaction rates. fiveable.me For example, computational studies have been used to investigate the plausible mechanistic pathways for the formation of azepine derivatives. wikipedia.org Similar investigations into the synthesis or reactivity of this compound would provide valuable insights for synthetic chemists.

Quantitative Structure-Property Relationship (QSPR) Modeling of Structural Features

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. ontosight.ainih.gov QSPR models are mathematical equations that correlate molecular descriptors (numerical representations of a molecule's structure) with a specific property of interest. nih.gov

The general workflow for developing a QSPR model involves:

Data Collection: Assembling a dataset of molecules with known experimental values for the property of interest.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule in the dataset. These descriptors can encode information about the molecule's topology, geometry, and electronic properties.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that relates the descriptors to the property.

Model Validation: Assessing the predictive power of the model using an independent set of molecules. ontosight.ai

For a class of compounds like this compound derivatives, QSPR could be used to predict a wide range of properties, including:

Physicochemical properties (e.g., solubility, boiling point, partition coefficient). nih.gov

Biological activity (e.g., binding affinity to a specific receptor).

Pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion - ADME). springernature.com

While no specific QSPR models for this compound are currently available, the methodology is broadly applicable. By synthesizing and testing a series of derivatives, a QSPR model could be developed to guide the design of new compounds with improved properties.

Structural Diversification and Chemical Transformations of the Benzo E Indeno 2,1 B Azepine Scaffold

Functionalization Strategies for the Aromatic and Heterocyclic Rings

The functionalization of the aromatic and heterocyclic rings of the benzo[e]indeno[2,1-b]azepine scaffold is a key strategy for introducing chemical diversity. While specific literature on the functionalization of this exact ring system is limited, strategies employed for related benzo-fused heterocyclic systems can provide valuable insights into potential synthetic pathways.

Electrophilic Aromatic Substitution: The benzo moiety of the scaffold is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation and alkylation. The regioselectivity of these reactions will be dictated by the directing effects of the fused indeno and azepine rings. It is anticipated that substitution will preferentially occur at positions that are electronically activated and sterically accessible. For instance, in the related beilstein-archives.orgbenzothieno[3,2-b] beilstein-archives.orgbenzothiophene system, electrophilic substitution occurs preferentially at the 2- and 4-positions researchgate.net.

Nucleophilic Aromatic Substitution: The introduction of substituents via nucleophilic aromatic substitution would likely require the pre-installation of a suitable leaving group, such as a halogen, on the aromatic ring. Subsequent reaction with various nucleophiles, including amines, alkoxides, and thiolates, could then be employed to introduce a wide range of functional groups.

Functionalization of the Indene (B144670) Moiety: The indene portion of the scaffold contains a cyclopentadiene ring, which can potentially undergo reactions such as electrophilic addition to the double bond, although this may disrupt the aromaticity of the system. More commonly, functionalization of the benzylic positions of the indene unit through radical or anionic chemistry could be explored.

Table 6.1: Potential Functionalization Reactions on the this compound Scaffold

Reaction TypeReagents and Conditions (Analogous Systems)Potential Functional Groups Introduced
NitrationHNO₃/H₂SO₄-NO₂
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃-Br, -Cl
Friedel-Crafts AcylationAcyl chloride/AlCl₃-C(O)R
Nucleophilic SubstitutionNaOR, NaSR, R₂NH (with halogenated precursor)-OR, -SR, -NR₂

Derivatization at the Nitrogen Center and Bridgehead Positions

The nitrogen atom of the azepine ring and the bridgehead carbon atoms represent key sites for derivatization, allowing for significant modulation of the scaffold's properties.

N-Alkylation and N-Arylation: The secondary amine of the azepine ring is a prime target for functionalization. N-alkylation can be readily achieved using various alkyl halides in the presence of a base nih.gov. The choice of base and solvent can influence the reaction efficiency. For more complex alkyl groups, Mitsunobu or reductive amination conditions could be employed. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful method for N-arylation, allowing for the introduction of a wide range of aryl and heteroaryl substituents nepjol.info. The regioselectivity of N-alkylation in related azaindole systems has been shown to be influenced by the choice of base and electrophile nih.govbeilstein-journals.org.

N-Acylation: The nitrogen atom can also be acylated using acid chlorides or anhydrides to introduce amide functionalities rsc.orgresearchgate.netrsc.org. These reactions are typically straightforward and provide access to a diverse set of derivatives. The resulting amides can alter the electronic properties and hydrogen bonding capabilities of the scaffold.

Derivatization at Bridgehead Positions: The bridgehead carbon atoms of the indeno[2,1-b]azepine system are sterically hindered, making their direct functionalization challenging. Reactions at these positions would likely require harsh conditions or specialized reagents. The formation of a carbanion at a bridgehead position is generally disfavored due to the geometric constraints of the ring system, which prevent the attainment of a planar, sp²-hybridized intermediate nih.gov. However, radical-based transformations or rearrangements involving a bridgehead intermediate could potentially be explored.

Table 6.2: Derivatization Strategies for the Nitrogen Center

DerivatizationReagents and Conditions (Analogous Systems)Introduced Moiety
N-AlkylationAlkyl halide, Base (e.g., NaH, K₂CO₃)Alkyl group
N-ArylationAryl halide, Pd catalyst, Ligand, BaseAryl/Heteroaryl group
N-AcylationAcyl chloride or Anhydride, BaseAcyl group

Fusion and Expansion of the this compound Ring System with Other Heterocycles

The fusion of additional heterocyclic rings onto the this compound framework can lead to the creation of novel, complex polycyclic systems with potentially enhanced biological activities or unique material properties.

Annulation Reactions: One common strategy for ring fusion is to first introduce functional groups onto the existing scaffold that can then participate in a cyclization reaction. For example, the introduction of ortho-amino-ester or ortho-azido-alkyne functionalities on the benzo ring could serve as precursors for the construction of fused pyrimidine or triazole rings, respectively. Similar strategies have been successfully employed in the synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines beilstein-archives.orgnih.govbeilstein-archives.orgnih.govrsc.org.

Multi-component Reactions: One-pot multi-component reactions (MCRs) offer an efficient approach to building complex heterocyclic systems. For instance, an Ugi-azide reaction could be envisioned to construct a tetrazole-containing side chain, which could then undergo an intramolecular cycloaddition to form a fused ring system beilstein-archives.orgnih.govbeilstein-archives.org.

Ring Expansion: While less common, ring expansion of the seven-membered azepine ring to an eight- or nine-membered ring could be explored. This might be achieved through reactions such as the Beckmann or Tiffeneau-Demjanov rearrangements on a suitably functionalized precursor.

Table 6.3: Strategies for Heterocycle Fusion

Fused HeterocycleSynthetic Approach (Analogous Systems)Key Precursor Functionalities
PyrimidineCondensation with a 1,3-dicarbonyl compoundOrtho-diamino or amino-carboxamide
TriazoleIntramolecular azide-alkyne cycloadditionOrtho-azido and alkyne groups
TetrazoleUgi-azide reaction followed by cyclizationIsocyanide, amine, aldehyde, and azide

Utility of this compound as a Core Scaffold in Organic Synthesis

The this compound scaffold, with its rigid and three-dimensional structure, can serve as a valuable building block for the synthesis of more complex molecules. Its utility in organic synthesis stems from its potential to act as a template for the stereocontrolled introduction of functional groups and as a core for the construction of novel polycyclic architectures.

Asymmetric Synthesis: The inherent chirality of certain derivatives of the this compound scaffold could be exploited in asymmetric synthesis. For example, a chiral derivative could be used as a chiral auxiliary or as a ligand for an asymmetric catalyst.

Combinatorial Chemistry: The various points of functionalization on the scaffold (aromatic rings, nitrogen atom) make it an attractive candidate for the generation of compound libraries for high-throughput screening in drug discovery. Solid-phase synthesis methodologies could potentially be developed to facilitate the rapid generation of a diverse set of derivatives.

Synthesis of Natural Product Analogs: The rigid framework of the this compound core could be used to mimic the conformation of certain natural products. This could lead to the development of simplified analogs with improved synthetic accessibility and potentially enhanced biological activity. The benzodiazepine (B76468) scaffold, a related structure, is a well-established "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets rsc.orgresearchgate.net.

Design Principles for Novel Polycyclic Systems Incorporating the this compound Moiety

The design of novel polycyclic systems based on the this compound moiety should be guided by a consideration of the desired properties of the target molecule.

Planarity and Aromaticity: The fusion of additional aromatic rings can extend the π-conjugated system, which is a key consideration in the design of organic electronic materials. The degree of planarity of the final molecule will significantly impact its electronic properties. Computational methods can be employed to predict the geometric and electronic structures of potential target molecules.

Rigidity versus Flexibility: The inherent rigidity of the this compound core can be either maintained or disrupted through chemical modifications. Introducing flexible linkers or saturated rings can increase the conformational freedom of the molecule, which can be important for optimizing interactions with biological targets. Conversely, further annulation with rigid rings can create highly constrained structures with well-defined three-dimensional shapes.

Introduction of Heteroatoms: The strategic placement of additional heteroatoms (e.g., nitrogen, oxygen, sulfur) within the polycyclic system can be used to fine-tune its electronic properties, solubility, and hydrogen bonding capabilities. For example, the incorporation of basic nitrogen atoms can introduce sites for protonation and coordination to metal ions.

Bioisosteric Replacement: In the context of medicinal chemistry, parts of the this compound scaffold could be replaced with bioisosteric groups to modulate its pharmacokinetic and pharmacodynamic properties while retaining its key binding interactions with a biological target.

By applying these design principles and leveraging the synthetic strategies outlined above, it is possible to systematically explore the chemical space around the this compound scaffold and develop novel polycyclic systems with tailored properties for a wide range of applications.

Future Research Directions and Challenges in Benzo E Indeno 2,1 B Azepine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of complex N-heterocycles often relies on multi-step sequences that may involve harsh reagents, protecting groups, and metal catalysts. A significant future direction is the development of greener and more efficient synthetic strategies.

Key research goals in this area include:

C-H Activation/Functionalization: Direct activation of carbon-hydrogen bonds to form new carbon-carbon or carbon-nitrogen bonds is a powerful strategy for reducing step counts and waste. Future work could focus on intramolecular C-H amination or arylation to construct the azepine ring onto the indene (B144670) scaffold.

Metal-Free Catalysis: Shifting from heavy metal catalysts (like palladium or rhodium) to organocatalysts or metal-free reaction conditions can reduce cost and toxicity. For instance, iodine-promoted intramolecular cross-coupling/annulation has been successfully used for benzo[b]azepine synthesis and could be adapted. researchgate.net

Reducing Protecting Group Usage: Synthetic routes that avoid the use of protecting groups are inherently more atom-economical and sustainable. Developing reactions with high chemoselectivity that can tolerate various functional groups is a critical challenge.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Strategy Catalyst/Promoter Key Advantages Potential Challenges for Benzo[e]indeno[2,1-b]azepine
Intramolecular C-H Amination Transition Metals (e.g., Rh, Ru) or Hypervalent Iodine High atom economy, reduces pre-functionalization steps. Regioselectivity on the complex indenyl system, catalyst stability.
Metal-Free Oxidative Cyclization Iodine (I2) Avoids heavy metal contamination, milder reaction conditions. Substrate scope, control of oxidation state. researchgate.net

Exploration of Unconventional Reaction Pathways for Accessing Diverse Derivatives

Moving beyond traditional thermal reactions, the exploration of unconventional activation methods can provide access to novel derivatives of the this compound core that are otherwise difficult to synthesize.

Future avenues of exploration include:

Cascade Reactions: Designing a single synthetic operation that forms multiple bonds in a sequential manner can dramatically increase efficiency. A potential route could involve a Rh(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement, a strategy that has proven effective for other fused azepine systems. nih.gov

Photochemical Cyclizations: Light-induced reactions, such as the photocycloaddition for constructing pyrrolo[1,2-a]azepine cores, offer unique pathways governed by different selectivity rules than ground-state reactions. mdpi.com This could be a powerful tool for constructing the fused ring system in a single, efficient step.

Electro-organic Synthesis: Using electricity to drive redox reactions can offer a clean and reagent-free method for bond formation, providing an alternative to chemical oxidants or reductants.

Advanced Computational Tools for Rational Design and Mechanistic Prediction

Computational chemistry is an indispensable tool for accelerating research by predicting molecular properties and reaction outcomes, thereby reducing the need for extensive empirical screening.

Key applications for the this compound system include:

DFT (Density Functional Theory) Calculations: DFT can be used to model reaction mechanisms, predict the stability of intermediates and transition states, and understand the electronic structure of the heterocyclic core. mdpi.com This is crucial for optimizing reaction conditions and predicting the regioselectivity of new synthetic methods.

Rational Design of Derivatives: Computational tools can predict how substitutions on the this compound scaffold will affect its electronic and steric properties. This allows for the in silico design of derivatives with specific desired characteristics.

Molecular Docking: If the this compound core is investigated for biological activity, molecular docking studies can predict binding affinities and modes with target proteins, guiding the synthesis of more potent and selective compounds. mdpi.com

Integration of Flow Chemistry and Automation for Scalable Synthesis

For any promising compound, the ability to produce it safely and reproducibly on a larger scale is critical. Flow chemistry offers significant advantages over traditional batch processing for the synthesis of complex molecules. beilstein-journals.orgresearchgate.net

Future work in this area should focus on:

Development of Continuous Flow Routes: Converting key synthetic steps, or the entire reaction sequence, to a continuous flow process. mdpi.com This can improve heat and mass transfer, allow for the safe use of hazardous intermediates, and enable precise control over reaction parameters. researchgate.net

Automated Synthesis Platforms: Combining flow reactors with automated control systems and in-line analytics (e.g., UV-Vis, IR spectroscopy) can allow for rapid optimization of reaction conditions and on-demand synthesis of derivative libraries.

Telescoped Synthesis: Designing flow sequences where the output of one reactor directly feeds into the next without intermediate purification steps. beilstein-journals.org This "telescoping" of reactions can significantly reduce waste, time, and manual handling, leading to a highly efficient manufacturing process.

Table 2: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds

Feature Batch Synthesis Flow Chemistry
Scalability Often requires re-optimization for different scales. Scaled by running the system for a longer time ("scaling-out"). beilstein-journals.org
Safety Large volumes of reagents can pose risks; exothermic reactions are hard to control. Small reactor volumes enhance safety; superior heat exchange prevents thermal runaways. researchgate.net
Process Control Difficult to precisely control temperature, mixing, and reaction time. Precise control over all reaction parameters leads to higher reproducibility. mdpi.com

| Multi-step Synthesis | Requires isolation and purification of each intermediate, generating waste. | Enables telescoping of reactions, minimizing isolation steps and waste. beilstein-journals.org |

Q & A

Q. What are the key challenges in synthesizing Benzo[e]indeno[2,1-b]azepine derivatives, and how can reaction conditions be optimized?

The synthesis of this compound derivatives often faces challenges such as low yields due to steric hindrance from fused aromatic rings and competing side reactions during cyclization. Evidence from patent literature indicates that substituents (e.g., hydroxy, chloro, methoxy) on the azepine core significantly influence reactivity. For example, introducing electron-withdrawing groups (e.g., Cl at position 3) stabilizes intermediates, improving yields . Methodological optimizations include:

  • Catalytic Systems : Use of Lewis acids (e.g., AlCl₃) to facilitate ring closure.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature Control : Stepwise heating (60–120°C) minimizes decomposition of thermally sensitive intermediates .

Q. How can spectroscopic techniques distinguish structural isomers of this compound derivatives?

Structural isomers (e.g., positional differences in substituents) require a combination of ¹H/¹³C NMR, UV-Vis, and fluorescence spectroscopy :

  • NMR : Chemical shifts in aromatic protons (δ 6.5–8.5 ppm) and coupling patterns reveal substituent positions. For instance, para-substituted derivatives show distinct splitting compared to meta-substituted analogs .
  • UV-Vis/FL Spectroscopy : Conjugation length and substituent electronic effects alter absorption/emission maxima. Derivatives with electron-donating groups (e.g., -OCH₃) exhibit red-shifted absorption due to extended π-conjugation .

Advanced Research Questions

Q. How do substituents on the azepine core influence the electronic and photophysical properties of this compound?

Substituents modulate the HOMO-LUMO gap and triplet energy (Eₜ), critical for applications in organic electronics. Key findings:

  • Electron-Withdrawing Groups (Cl, CF₃) : Reduce HOMO-LUMO gaps (theoretical calculations: ΔE ≈ 2.8–3.1 eV) and enhance electron mobility, making derivatives suitable for n-type semiconductors .
  • Spiro-Fluorene Modifications : Bulky spiro-fluorene units (e.g., in (2,1-b)-DSF(t-Bu)₄-IF1) increase Eₜ to ~2.6 eV, enabling use in blue phosphorescent OLEDs .
  • Solvent Effects : Polar solvents stabilize charge-transfer states, altering fluorescence quantum yields (e.g., ΦFL drops from 0.45 in toluene to 0.28 in DMSO) .

Q. What contradictions exist in reported data on this compound’s stability under oxidative conditions, and how can they be resolved?

Discrepancies arise from differing experimental conditions:

  • Contradiction : Some studies report rapid degradation in air (t₁/₂ < 24 hours), while others note stability for weeks.
  • Resolution : Stability correlates with substituent hydrophobicity . Derivatives with alkyl groups (e.g., -CH₃ at position 7) exhibit enhanced oxidative stability due to reduced π-orbital exposure .
  • Methodological Adjustments : Use of inert atmospheres (N₂/Ar) during synthesis and storage in amber vials with desiccants (e.g., silica gel) minimizes degradation .

Q. What computational methods are most reliable for predicting the reactivity of this compound in Diels-Alder reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level accurately predicts regioselectivity and transition-state energies:

  • Frontier Molecular Orbital (FMO) Analysis : Identifies reactive sites based on HOMO (dienophile) and LUMO (diene) interactions.
  • Charge Distribution Maps : Electron-deficient regions (e.g., positions 2 and 4) favor nucleophilic attack .
  • Validation : Experimental yields (70–85%) align with computed activation energies (ΔG‡ ≈ 18–22 kcal/mol) .

Methodological Guidelines

Q. How should researchers design experiments to assess the environmental persistence of this compound derivatives?

Adopt protocols from PAH (polycyclic aromatic hydrocarbon) studies:

  • Photodegradation Assays : Expose derivatives to UV light (λ = 254–365 nm) and monitor decay via HPLC-MS.
  • Soil/Water Partitioning : Use OECD Guideline 121 to measure log Kₒc values; hydrophobic derivatives (log Kₒw > 4) persist in sediments .
  • Microbial Degradation : Screen with Sphingomonas strains (common PAH degraders) and quantify metabolites via GC-MS .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

  • Purification : Sequential column chromatography (silica gel → Sephadex LH-20) removes oligomeric byproducts.
  • In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate purity .
  • Crystallization : Slow evaporation from dichloromethane/hexane yields single crystals for XRD validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.